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Molybdenum cofactor - 872689-63-9

Molybdenum cofactor

Catalog Number: EVT-10930719
CAS Number: 872689-63-9
Molecular Formula: C10H12MoN5O8PS2
Molecular Weight: 521.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MoO2-molybdopterin cofactor is an Mo-molybdopterin cofactor in which the coordinated molybdenum species is MoO2. It is a conjugate acid of a MoO2-molybdopterin cofactor(2-).
Absence of molybdenum cofactor leads to accumulation of toxic levels of sulphite and neurological damage usually leading to death within months of birth, due to the lack of active sulfite oxidase.
molybdenum cofactor is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Molybdoenzyme molybdenum cofactor is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Source and Classification

Molybdenum cofactor is synthesized through a complex biosynthetic pathway that involves multiple proteins and cofactors, including iron, ATP, and copper. Its classification falls under metalloenzymes, where it plays a vital role in redox reactions and various metabolic processes. In humans, the molybdenum cofactor is essential for the proper functioning of three key enzymes: sulfite oxidase, xanthine oxidase, and aldehyde oxidase .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of the molybdenum cofactor occurs in several steps:

  1. Formation of Precursor Z: The initial step involves the cyclization of guanosine triphosphate to form precursor Z.
  2. Synthesis of Molybdopterin: This step requires the transfer of sulfur to cyclic pyranopterin monophosphate (cPMP), catalyzed by the enzyme MPT synthase. This process converts cPMP into molybdopterin (MPT) through a two-step mechanism involving thiocarboxylation.
  3. Molybdate Insertion: The final step involves the transfer of molybdate to MPT to form the active molybdenum cofactor. This reaction is facilitated by specific proteins known as molybdenum insertases .

The entire biosynthetic pathway is highly conserved across different species, indicating its fundamental importance in biological systems.

Molecular Structure Analysis

Structure and Data

The molecular structure of the molybdenum cofactor consists of a tricyclic pterin scaffold with a four-carbon side chain that coordinates with the molybdenum atom via an enedithiolate group. The core structure includes:

  • Pterin Ring: A bicyclic aromatic system that provides stability and facilitates coordination with metal ions.
  • Dithiolene Group: Essential for binding with molybdenum, allowing for effective electron transfer during enzymatic reactions.

Crystallographic studies have confirmed this unique arrangement, revealing intricate details about how the pterin coordinates with molybdenum within various enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

The molybdenum cofactor participates in several critical biochemical reactions:

  • Oxidation-Reduction Reactions: The cofactor acts as an electron transfer agent in redox reactions, facilitating the conversion of substrates such as sulfite to sulfate.
  • Catalytic Activity: In enzymes like xanthine oxidase, it plays a pivotal role in catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

These reactions underscore the importance of the molybdenum cofactor in metabolic pathways, particularly those involving nitrogen and sulfur metabolism .

Mechanism of Action

Process and Data

The mechanism by which the molybdenum cofactor exerts its catalytic effects involves several steps:

  1. Substrate Binding: The substrate binds to the active site of the enzyme where the molybdenum cofactor resides.
  2. Electron Transfer: Upon substrate binding, an electron transfer occurs facilitated by the dithiolene group, leading to substrate oxidation or reduction.
  3. Product Release: After catalysis, products are released from the enzyme, allowing it to participate in subsequent catalytic cycles.

This process highlights how structural features of the molybdenum cofactor enhance its reactivity and specificity towards substrates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of the molybdenum cofactor include:

  • Molecular Weight: Approximately 247 g/mol for dephospho-molybdopterin.
  • Solubility: Generally soluble in water due to its polar nature.
  • Stability: Sensitive to air oxidation; thus, it must be handled under anaerobic conditions to maintain its integrity.

These properties are crucial for understanding how the cofactor behaves under physiological conditions and during experimental manipulations .

Applications

Scientific Uses

The scientific applications of the molybdenum cofactor are extensive:

  • Biochemical Research: It serves as a model compound for studying metalloenzyme mechanisms and developing enzyme inhibitors.
  • Clinical Diagnostics: Deficiencies in enzymes requiring this cofactor can lead to severe metabolic disorders; thus, understanding its biosynthesis can aid in diagnosing related diseases.
  • Agricultural Biotechnology: Enhancing plant enzymes that utilize this cofactor can improve nitrogen fixation processes in crops.
Biosynthesis Mechanisms and Enzymatic Pathways of the Molybdenum Cofactor

The molybdenum cofactor (Moco) represents an evolutionarily conserved and essential prosthetic group required for the activity of all molybdenum-dependent enzymes except nitrogenase. Its biosynthesis involves a highly coordinated, multi-step enzymatic pathway conserved across all domains of life. The complexity of Moco biosynthesis arises from the unique structure of the cofactor, which consists of molybdenum coordinated by an organometallic scaffold formed by a tricyclic pyranopterin moiety. Deficiencies in Moco biosynthesis have lethal consequences across biological systems due to the cofactor's indispensable role in fundamental metabolic processes [1] [9].

GTP Cyclohydrolase I-Mediated Initiation of Moco Synthesis

The biosynthesis of Moco initiates with the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP), the first stable intermediate in the pathway. This transformation is catalyzed by two enzymes acting sequentially: GTP cyclohydrolase I and MoaC (also known as cPMP synthase). GTP cyclohydrolase I, a member of the radical S-adenosylmethionine (SAM) superfamily, facilitates the complex rearrangement of GTP through radical-mediated chemistry [1] [4].

The catalytic mechanism begins with GTP cyclohydrolase I (MoaA in bacteria) abstracting a hydrogen atom from the 3' carbon of GTP's ribose moiety using its [4Fe-4S] cluster and SAM cofactor. This radical initiates a complex rearrangement involving cleavage of the imidazole ring, carbon insertion, and formation of a novel carbon-carbon bond between the ribose C3' and guanine C8 positions. The product of this reaction is 3',8-cyclo-7,8-dihydroguanosine 5'-triphosphate (3',8-cH₂GTP), a highly oxygen-sensitive intermediate characterized by a unique cyclic structure [4]. Biochemical analyses using uniformly ¹³C-labeled GTP and in situ NMR spectroscopy have confirmed 3',8-cH₂GTP as the exclusive product of GTP cyclohydrolase I activity under physiological conditions. The conversion efficiency is remarkably high, with kinetic studies revealing a Kₘ value for GTP of approximately 6.5 μM in Nocardia species, indicating high substrate affinity [2].

Table 1: Comparative Properties of GTP Cyclohydrolase I Across Species

OrganismMolecular Mass (kDa)Quaternary StructureOptimal pHKfor GTP (μM)Inhibitors
Nocardia sp.253 (native)Homo-octamer7.86.5Zn²⁺, Hg²⁺, DAHP (competitive)
Escherichia coli37 (subunit)Unknown---
Homo sapiens32 (subunit)Homo-decamer-16-50-

The second enzyme in this initial biosynthetic step, MoaC, catalyzes the remarkable rearrangement of 3',8-cH₂GTP to cPMP. Structural studies using X-ray crystallography have revealed that MoaC binds 3',8-cH₂GTP in a deep pocket, where conserved residues including histidine 77, glutamate 112, and glutamate 114 in Escherichia coli facilitate the complex ring opening, dephosphorylation, and pyran ring formation through general acid-base catalysis [4]. This transformation involves the conversion of the bicyclic 3',8-cH₂GTP into the tricyclic pyranopterin structure characteristic of cPMP. The reaction efficiency is exceptionally high, with MoaC exhibiting a Kₘ for 3',8-cH₂GTP below 0.060 μM in Staphylococcus aureus, indicating ultrahigh substrate affinity and specificity [4].

Sulfur Transfer Mechanisms in Molybdopterin Synthase Activity

The conversion of cPMP to molybdopterin (MPT) constitutes the second biosynthetic step and involves the incorporation of two sulfur atoms to form the essential dithiolene group that will ultimately coordinate molybdenum. This critical transformation is catalyzed by molybdopterin synthase, a heterotetrameric enzyme composed of two large subunits (MoaE in bacteria) and two small subunits (MoaD in bacteria) arranged in a symmetrical MoaD-MoaE-MoaE-MoaD configuration [3] [5] [7].

The sulfur transfer mechanism relies on the activation of the MoaD C-terminus. Structural analyses at 1.45 Å resolution reveal that the MoaD C-terminus forms a thiocarboxylate group (-COSH) through post-translational modification, serving as the direct sulfur donor. This thiocarboxylation occurs through an ATP-dependent process involving MoeB (in bacteria) or homologous ubiquitin-activating enzymes, highlighting an evolutionary relationship to the ubiquitin activation pathway [5] [7]. The crystal structure of molybdopterin synthase in complex with precursor Z (cPMP) shows the substrate bound at the MoaE dimer interface, precisely positioned near the MoaD C-termini. Biochemical evidence supports a two-step sulfur transfer mechanism: the first sulfur is transferred to the C2' position of cPMP, followed by transfer of the second sulfur to the C1' position [3] [7].

Table 2: Sulfur Transfer Mechanisms in Molybdopterin Synthase Across Biological Systems

ComponentBacterial SystemPlant SystemHuman SystemFunctional Significance
Small SubunitMoaDCNX7MOCS2BThiocarboxylation site formation
Large SubunitMoaECNX6MOCS2AcPMP binding and dithiolene formation
Sulfur DonorMoaD-thiocarboxylateCNX7-thiocarboxylateMOCS2B-thiocarboxylateDirect sulfur source
Activating EnzymeMoeBC-terminal domain of MOCS3N-terminal domain of MOCS3Thiocarboxylate formation via adenylation

Functional studies demonstrate that only the thiocarboxylated form of MoaD enables molybdopterin synthase to convert cPMP to MPT in vitro. Size exclusion chromatography reveals subtle conformational differences between the carboxylated and thiocarboxylated enzyme complexes, suggesting that thiocarboxylation induces a catalytically competent conformation [7]. This sulfur transfer mechanism exhibits remarkable evolutionary conservation, with structural homologs of MoaD identified in archaea, plants (e.g., CNX7 in Arabidopsis thaliana), and humans (e.g., MOCS2B), all featuring the conserved C-terminal glycine essential for thiocarboxylation [1] [5].

Adenylation and Molybdenum Insertion Catalyzed by Mo-Insertases

The final activation step before metal insertion involves the adenylation of MPT to form MPT-AMP, catalyzed by the enzyme MPT adenylyltransferase (MogA in bacteria). This reaction activates MPT for subsequent molybdenum ligation by adenylating the MPT phosphate group, forming MPT-AMP. Structural studies reveal that MogA binds MPT in a deep pocket, where conserved residues coordinate the pterin moiety while catalytic residues facilitate the nucleophilic attack on the α-phosphate of ATP [10].

Molybdenum insertion itself is catalyzed by a multi-domain enzyme known as Mo-insertase (MoeA in bacteria). This enzyme performs two essential functions: hydrolysis of MPT-AMP to release AMP, and coordination of molybdenum ligation to the dithiolene group of MPT. The crystal structure of MoeA reveals a two-domain architecture: an N-terminal domain that binds MPT-AMP and a C-terminal domain that coordinates molybdate. The catalytic mechanism involves a conserved histidine residue acting as a general base to activate a water molecule for nucleophilic attack on the phosphoanhydride bond of MPT-AMP. This hydrolysis reaction is coupled to metal insertion, where molybdate is dehydrated and incorporated into the dithiolene pocket [8] [10].

Recent structural insights into the gating mechanism of Mo-insertases reveal that these enzymes prevent premature molybdenum release or hydrolysis. A conserved loop region undergoes conformational changes that shield the active site during catalysis, ensuring efficient metal transfer to the cofactor. This gating mechanism exhibits species-specific variations, with eukaryotic Mo-insertases (such as Cnx1 in plants and gephyrin in mammals) containing additional regulatory domains not present in their bacterial counterparts [9] [10].

Table 3: Metal Selectivity and Kinetic Parameters of Mo-Insertases

Enzyme SourceKfor MPT-AMP (μM)Kfor MoO₄²⁻ (μM)Kfor WO₄²⁻ (μM)InhibitorsMetal Selectivity Ratio (Mo/W)
Escherichia coli MoeA0.8 ± 0.112 ± 2>500Tungstate42:1
Arabidopsis thaliana Cnx11.2 ± 0.30.4 ± 0.1120 ± 20Peroxomolybdate300:1
Homo sapiens Gephyrin2.5 ± 0.50.6 ± 0.290 ± 15Peroxomolybdate150:1

The metal discrimination capabilities of Mo-insertases are physiologically critical, as tungsten competes with molybdenum in biological systems but forms catalytically inactive cofactors when misincorporated. Kinetic analyses demonstrate that bacterial Mo-insertases exhibit higher selectivity against tungsten than their eukaryotic counterparts, with Escherichia coli MoeA showing a 42-fold preference for molybdate over tungstate. This selectivity arises from subtle differences in the coordination geometry of the metal-binding site, optimized for the slightly smaller ionic radius of molybdenum versus tungsten [10].

Role of Radical S-Adenosylmethionine (SAM) Enzymes in Pyranopterin Rearrangement

The radical SAM enzyme superfamily plays an indispensable role in the initial phase of Moco biosynthesis, specifically in the formation of the pyranopterin backbone from GTP. As discussed in section 1.1, GTP cyclohydrolase I (MoaA) belongs to this enzyme family and catalyzes the radical-mediated rearrangement of GTP to 3',8-cH₂GTP. This reaction represents one of the most chemically complex transformations in cofactor biosynthesis [4] [6].

MoaA contains a canonical [4Fe-4S] cluster coordinated by three conserved cysteine residues. The unique iron-sulfur cluster architecture enables the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which abstracts the pro-3S hydrogen from the ribose 3' carbon of GTP. This substrate radical initiates the remarkable rearrangement involving bond cleavage between C8 and N9 of the purine ring, rotation of the guanine base, and formation of a new C3'-C8 bond. Electron paramagnetic resonance spectroscopy confirms the presence of an organic radical intermediate during catalysis, consistent with the proposed radical mechanism [4].

The radical-mediated rearrangement produces 3',8-cH₂GTP with its characteristic bicyclic structure featuring an unusual carbon-carbon bond between the ribose and purine moieties. This intermediate retains all atoms of GTP but in a dramatically rearranged configuration. The subsequent enzyme, MoaC, then catalyzes the conversion of 3',8-cH₂GTP to cPMP through a non-radical mechanism involving ring opening, dephosphorylation, and pyran ring formation [4].

Structural studies of MoaC in complex with 3',8-cH₂GTP reveal that substrate binding induces conformational changes in active-site loops, enabling precise positioning of the substrate for catalysis. Specifically, a conserved loop region (residues 42-55 in Escherichia coli MoaC) undergoes a disorder-to-order transition upon substrate binding, creating a shielded environment for catalysis. Site-directed mutagenesis of conserved residues within this loop impairs catalytic activity without affecting substrate binding, confirming their direct role in catalysis. These structural insights explain the essential catalytic function of MoaC, which was historically mischaracterized as a passive scaffold protein [4].

Evolutionary Conservation of Biosynthetic Pathways Across Prokaryotes and Eukaryotes

The biosynthetic pathway of Moco exhibits remarkable evolutionary conservation from bacteria to humans, reflecting the cofactor's fundamental importance in biological systems. Comparative genomics reveals that the core enzymes—GTP cyclohydrolase I, MoaC, molybdopterin synthase, and Mo-insertase—share significant sequence and structural homology across all domains of life [1] [9] [10].

The initial step catalyzed by GTP cyclohydrolase I (MoaA in prokaryotes, MOCS1A in humans) is conserved in all Moco-producing organisms. Similarly, the subsequent conversion by MoaC (MOCS1B in humans) shows structural conservation, with human MOCS1B capable of complementing bacterial MoaC mutants. Molybdopterin synthase components (MoaD/MoaE in bacteria, MOCS2B/MOCS2A in humans) exhibit particularly striking conservation, evidenced by the ability of plant CNX6 and CNX7 proteins to functionally replace their bacterial counterparts in Escherichia coli mutants [1] [9].

Table 4: Evolutionarily Conserved Proteins in Moco Biosynthesis

FunctionProkaryotic ProteinPlant ProteinMammalian ProteinConservation Level
cPMP SynthesisMoaA/MoaCCnx2/Cnx3MOCS1A/MOCS1BSequence (40-50%)
MPT SynthesisMoaD/MoaECnx7/Cnx6MOCS2B/MOCS2AStructure > Sequence
MPT ActivationMogACnx5Gephyrin (central domain)Sequence (35-45%)
Molybdenum InsertionMoeACnx1Gephyrin (G-domain)Structure > Sequence
Cofactor Sulfuration (XDH)MOCS3 (C-terminal)ABA3MOCS3 (C-terminal)Limited conservation

Despite this overall conservation, notable evolutionary adaptations exist. In eukaryotes, gene fusion events have created multi-domain proteins: in humans, MOCS1A and MOCS1B (functionally equivalent to bacterial MoaA and MoaC) are encoded by a bicistronic gene, while MOCS2A and MOCS2B (equivalent to MoaE and MoaD) are expressed as a single transcript with overlapping open reading frames. Similarly, in plants, the Cnx2 and Cnx3 genes encode proteins homologous to MoaA and MoaC, respectively, while Cnx5, Cnx6, and Cnx7 correspond to MogA, MoaE, and MoaD [9].

The evolutionary trajectory of Moco biosynthesis reveals that the pathway predates the divergence of bacteria, archaea, and eukaryotes. Intriguingly, several archaeal species utilize tungsten instead of molybdenum, coordinated by the same pyranopterin scaffold. The tungsten cofactor biosynthesis pathway parallels that of Moco, employing homologous enzymes with specific adaptations for tungstate selectivity. This metal versatility highlights the evolutionary adaptability of the cofactor biosynthetic machinery [1] [10].

Human Moco deficiencies, often fatal neurological disorders, result from mutations in biosynthetic genes and underscore the pathway's conservation. Mutations in MOCS1, MOCS2, and GEPH genes disrupt distinct biosynthetic steps, leading to combined deficiencies of all molybdenum enzymes. The clinical presentation of these disorders validates the biochemical pathway established in model organisms and demonstrates the non-redundant, essential function of each biosynthetic step in humans [3] [9].

Properties

CAS Number

872689-63-9

Product Name

Molybdenum cofactor

IUPAC Name

(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+)

Molecular Formula

C10H12MoN5O8PS2

Molecular Weight

521.3 g/mol

InChI

InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1

InChI Key

HDAJUGGARUFROU-JSUDGWJLSA-L

Canonical SMILES

C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O

Isomeric SMILES

C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O

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